8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold. Its structure includes a dimethylaminoethyl side chain at the 8-position, which influences its physicochemical and pharmacological properties.
Properties
IUPAC Name |
6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-8-7-19-9-10(17(4)13(21)15-11(9)20)14-12(19)18(8)6-5-16(2)3/h7H,5-6H2,1-4H3,(H,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNQNICPJUXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class, characterized by its complex structure that includes both a purine core and a dimethylaminoethyl side chain. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.
Structural Characteristics
The structural formula of the compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 357.41 g/mol |
| IUPAC Name | This compound |
The presence of the dimethylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanisms underlying its antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and cause cell cycle arrest. The interaction with specific molecular targets involved in cell proliferation and survival pathways makes it a candidate for further pharmacological exploration. For instance:
- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle in cancer cells.
- Apoptosis Induction : Mechanistic studies have indicated that it can activate apoptotic pathways leading to programmed cell death in tumor cells.
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting potential antidepressant and anxiolytic effects. A study involving derivatives of imidazo[2,1-f]purine indicated that certain compounds could exhibit significant affinity for serotonin receptors (5-HT 1A and 5-HT 7), which are crucial in mood regulation.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various imidazopurine derivatives against a panel of pathogens. The results indicated that this compound showed promising activity against:
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | High |
| Fungi | Low |
Anticancer Mechanism Exploration
In a separate investigation focused on the anticancer potential of this compound, researchers found that it significantly inhibited the growth of several cancer cell lines. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers:
| Cell Line | IC50 (µM) | Mechanism Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G0/G1 phase |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Analogs
*Estimated based on molecular formula; †Calculated from referenced structures.
Key Findings and Trends
Substituent Size and Receptor Affinity: Larger aromatic groups (e.g., benzylpiperazinyl in E1, fluorophenylpiperazinyl in AZ-853) enhance 5-HT1A receptor affinity (Ki values <1 nM) but reduce metabolic stability . The target compound’s dimethylaminoethyl group, being smaller and less lipophilic, may offer better metabolic stability but lower receptor affinity compared to piperazinyl analogs.
Functional Activity :
- Fluorinated arylpiperazinyl derivatives (e.g., AZ-853, 3i) exhibit partial agonism at 5-HT1A receptors, correlating with antidepressant efficacy in forced swim tests (FST) .
- The trifluoromethyl group in AZ-861 increases agonistic potency but introduces side effects (e.g., lipid metabolism disruption), highlighting substituent-dependent trade-offs .
Pharmacokinetics: Piperazinylalkyl chains improve brain penetration (e.g., AZ-853’s superior CNS uptake vs. AZ-861) . The dimethylaminoethyl group’s basicity in the target compound may enhance blood-brain barrier permeability, akin to AZ-853’s profile.
Off-Target Effects: Piperazinyl derivatives show α1-adrenolytic activity (e.g., AZ-853 lowers blood pressure) , whereas the target compound’s dimethylamino group may reduce such interactions due to reduced aromatic bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
